Cas no 1249409-17-3 (1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole)
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole
- 1H-Benzimidazole, 1-(2-pyrrolidinylmethyl)-
- 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole
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- Inchi: 1S/C12H15N3/c1-2-6-12-11(5-1)14-9-15(12)8-10-4-3-7-13-10/h1-2,5-6,9-10,13H,3-4,7-8H2
- InChI Key: YYMMLBJLAJXWNW-UHFFFAOYSA-N
- SMILES: C1N(CC2CCCN2)C2=CC=CC=C2N=1
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B525348-10mg |
1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole |
1249409-17-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B525348-50mg |
1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole |
1249409-17-3 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B525348-100mg |
1-(pyrrolidin-2-ylmethyl)-1H-1,3-benzodiazole |
1249409-17-3 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-118401-50mg |
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole |
1249409-17-3 | 90.0% | 50mg |
$182.0 | 2023-10-03 | |
| Enamine | EN300-118401-100mg |
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole |
1249409-17-3 | 90.0% | 100mg |
$272.0 | 2023-10-03 | |
| Enamine | EN300-118401-250mg |
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole |
1249409-17-3 | 90.0% | 250mg |
$389.0 | 2023-10-03 | |
| Enamine | EN300-118401-500mg |
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole |
1249409-17-3 | 90.0% | 500mg |
$613.0 | 2023-10-03 | |
| Enamine | EN300-118401-1000mg |
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole |
1249409-17-3 | 90.0% | 1000mg |
$785.0 | 2023-10-03 | |
| Enamine | EN300-118401-2500mg |
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole |
1249409-17-3 | 90.0% | 2500mg |
$1539.0 | 2023-10-03 | |
| Enamine | EN300-118401-5000mg |
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole |
1249409-17-3 | 90.0% | 5000mg |
$2277.0 | 2023-10-03 |
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole
Chemical Profile of 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole (CAS No. 1249409-17-3)
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole, identified by its CAS number 1249409-17-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This benzodiazepine derivative features a unique structural motif characterized by a pyrrolidinylmethyl side chain attached to the benzodiazole core. Such structural features have positioned this molecule as a promising candidate for further exploration in drug discovery, particularly in the context of central nervous system (CNS) pharmacology.
The benzodiazepine scaffold is well-documented for its interaction with the gamma-aminobutyric acid (GABA) receptor, which is a critical modulator of neuronal excitability in the brain. The addition of a pyrrolidin-2-ylmethyl group introduces additional conformational flexibility and potential for selective binding interactions. This modification has been strategically explored to enhance pharmacological properties such as receptor affinity, metabolic stability, and CNS penetration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole with high precision. Studies suggest that the pyrrolidinylmethyl moiety may contribute to favorable interactions within the GABA-A receptor pocket, potentially leading to enhanced anxiolytic or sedative effects compared to classical benzodiazepines. These predictions are supported by experimental data from in vitro binding assays, which have demonstrated moderate affinity for certain CNS receptors.
The synthesis of 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole involves multi-step organic transformations, including condensation reactions and nucleophilic substitutions. The introduction of the pyrrolidinylmethyl group necessitates careful consideration of reaction conditions to ensure regioselectivity and high yield. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have streamlined the preparation of this compound, making it more accessible for preclinical investigations.
In the realm of medicinal chemistry, derivatives of benzodiazepines continue to be scrutinized for their therapeutic potential. The structural modification seen in 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole aligns with current trends toward developing next-generation anxiolytics with improved safety profiles. Unlike classical benzodiazepines, which are associated with issues such as tolerance and dependence, newer analogs like this one may offer a balance between efficacy and reduced side effects.
Preclinical studies have begun to explore the pharmacokinetic and pharmacodynamic properties of 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole. Initial findings indicate that the compound exhibits favorable oral bioavailability and moderate brain penetration, suggesting its suitability for systemic administration. Additionally, preliminary toxicity assessments have shown no significant adverse effects at tested doses, paving the way for further development.
The integration of machine learning algorithms has accelerated the discovery process for CNS-active compounds like 1-(pyrrolidin-2-ylmethyl)-1H-benzodiazole (CAS No. 1249409173). By leveraging large datasets of chemical structures and biological activities, researchers can identify novel analogs with optimized properties. This approach has already been instrumental in identifying lead compounds that exhibit enhanced receptor selectivity and reduced off-target effects.
The potential applications of 1249409173 (CAS No.) extend beyond traditional anxiolytic uses. Investigational studies are exploring its role in managing sleep disorders and mitigating withdrawal symptoms associated with substance abuse. The unique combination of structural features makes this benzodiazepine derivative a versatile tool for addressing multiple neurological challenges.
As research progresses, collaborations between academic institutions and pharmaceutical companies are expected to yield more comprehensive insights into the therapeutic potential of [CAS no 1249409173]. Such partnerships will facilitate rapid translation from bench to bedside, ensuring that promising compounds like this one reach patients in need efficiently.
The future direction for [product name] includes optimizing synthetic routes for scalability and exploring novel formulations that enhance delivery efficiency. Additionally, investigating its interactions with other biological targets may uncover additional therapeutic applications beyond its current scope.
In summary,[CAS no.] (CAS number 1249409173) represents a significant advancement in CNS drug discovery. Its unique structural features and promising pharmacological profile position it as a valuable asset in the quest for safer and more effective treatments for neurological disorders.
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